zinc;1-iodo-3-methanidylbenzene;bromide
Overview
Description
Zinc;1-iodo-3-methanidylbenzene;bromide is a chemical compound with the molecular formula C7H6BrIZn. It is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent in synthetic chemistry.
Preparation Methods
The preparation of zinc;1-iodo-3-methanidylbenzene;bromide typically involves the reaction of 3-iodobenzyl bromide with zinc in the presence of a suitable solvent. One common method is to dissolve 3-iodobenzyl bromide in anhydrous tetrahydrofuran (THF) and then add zinc dust. The reaction mixture is stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Zinc;1-iodo-3-methanidylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide or bromide group is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: It can be reduced to form the corresponding benzylzinc bromide, which is a useful intermediate in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives.
Scientific Research Applications
Zinc;1-iodo-3-methanidylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and intermediates.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of zinc;1-iodo-3-methanidylbenzene;bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound can coordinate with other molecules, facilitating the formation of new bonds. This coordination ability makes it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Zinc;1-iodo-3-methanidylbenzene;bromide can be compared with other similar compounds, such as:
3-Iodobenzylzinc chloride: Similar in structure but with a chloride group instead of bromide.
3-Iodobenzylzinc iodide: Contains an iodide group instead of bromide.
3-Iodobenzylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
The uniqueness of this compound lies in its specific reactivity and the types of bonds it can form, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
zinc;1-iodo-3-methanidylbenzene;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZNZGZHLJILI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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